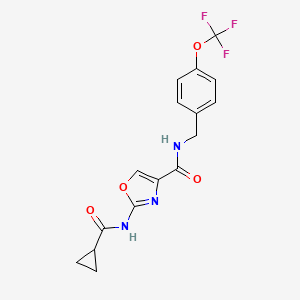

2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, also known as CTB, is a synthetic compound that has been extensively studied in the field of pharmacology. CTB is a member of the oxazole class of compounds and has been shown to have a wide range of biological activities.

Aplicaciones Científicas De Investigación

Alzheimer’s Disease (AD) Treatment:

The compound KWLZ-9e, a hybrid of oxazole-4-carboxamide and butylated hydroxytoluene, shows promising effects against AD. It inhibits glycogen synthase-3β (GSK-3β) with an IC50 of 0.25 μM and displays neuroprotective capacity. KWLZ-9e reduces the expression of GSK-3β and downstream phosphorylated Tau (p-Tau) proteins. Additionally, it mitigates oxidative stress by activating the Keap1-Nrf2-ARE signaling pathway, enhancing the expression of oxidative stress proteins (TrxR1, HO-1, NQO1, GCLM). In vivo studies demonstrate its potential to ameliorate learning and memory impairments in AD models .

Mecanismo De Acción

Target of Action

The primary target of this compound is glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a key enzyme involved in the phosphorylation of Tau proteins . Overexpression of phosphorylated Tau proteins can increase susceptibility to oxidative stress .

Mode of Action

The compound interacts with GSK-3β, inhibiting its activity . This inhibition reduces the expression of GSK-3β and downstream phosphorylated Tau (p-Tau) in cells . The compound’s interaction with GSK-3β leads to a reduction in Tau protein hyperphosphorylation .

Biochemical Pathways

The compound affects the Keap1-Nrf2-ARE signaling pathway . Activation of this pathway enhances the expression of downstream oxidative stress proteins, including TrxR1, HO-1, NQO1, and GCLM . These proteins exert cytoprotective effects .

Result of Action

The compound’s action results in several molecular and cellular effects. It can alleviate H2O2-induced ROS damage, mitochondrial membrane potential imbalance, Ca2+ influx, and apoptosis . These effects contribute to the compound’s neuroprotective capacity .

Propiedades

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O4/c17-16(18,19)26-11-5-1-9(2-6-11)7-20-14(24)12-8-25-15(21-12)22-13(23)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBVCEJBFNGQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2467324.png)

![5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2467326.png)

![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one](/img/structure/B2467329.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2467337.png)

![4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2467339.png)